L-Alanyl-L-lysyl-L-tryptophan
Description
Significance of Peptide Science in Biological Systems and Advanced Materials
Peptide science is a cornerstone of modern biochemistry and biotechnology, focusing on short chains of amino acids that are fundamental to life. trinity.edu Peptides, typically comprising 2 to 50 amino acids, are vital actors in a vast array of biological processes. Current time information in Bangalore, IN. They function as hormones, neurotransmitters, and signaling molecules, orchestrating complex physiological responses. trinity.eduCurrent time information in Bangalore, IN. Furthermore, their roles in enzyme catalysis and immune responses are critical for maintaining cellular health and function. trinity.edu
The versatility of peptides extends beyond their natural biological roles into the realm of advanced materials. Current time information in Bangalore, IN. Scientists are harnessing the unique properties of peptides, such as their capacity for self-assembly, to construct novel functional materials. Current time information in Bangalore, IN.acs.org These peptide-based materials include hydrogels for tissue engineering, nanoparticles for drug delivery systems, and highly specific biosensors. Current time information in Bangalore, IN.acs.org The ability to synthesize peptides with precise amino acid sequences allows researchers to design materials with tailored properties, opening new frontiers in medicine, diagnostics, and bioelectronics. trinity.eduacs.org
The Role of Tripeptides as Minimalist Bioactive Units and Model Systems
Within the vast family of peptides, tripeptides—consisting of just three amino acid residues—hold a special significance. They represent minimalist systems that are complex enough to exhibit specific biological activity yet simple enough to serve as ideal models for fundamental research. mdpi.comlibretexts.org Bioactive peptides are often short, and tripeptides are among the smallest units capable of exerting potent effects, such as antioxidant or antihypertensive activities. libretexts.orglibretexts.org For instance, studies have shown that tripeptides containing tryptophan or tyrosine at their C-terminus can exhibit strong radical-scavenging activity. libretexts.org
The simplicity of tripeptides makes them excellent models for studying complex biological phenomena. Researchers use them to investigate the principles of molecular recognition, enzyme mimicry, and self-assembly. mdpi.com For example, the self-organization of tripeptides into bioactive hydrogels is an active area of research, with studies showing how minor modifications to the peptide sequence can dramatically alter the material's properties. mdpi.com Their small size also facilitates transport across biological membranes, often via specific transporters like PepT1 and PepT2, which is a critical aspect of their bioactivity. libretexts.org Given that there are 8,000 possible combinations of the 20 common amino acids, the field of tripeptide research offers a vast landscape for discovering new bioactive molecules and understanding structure-function relationships. libretexts.org
Specific Academic Rationale for Investigating L-Alanyl-L-lysyl-L-tryptophan
While specific published research focusing exclusively on this compound (Ala-Lys-Trp) is not extensively documented, a strong academic rationale for its investigation can be constructed from studies on peptides with similar compositions. The unique combination of its constituent amino acids—a small, neutral residue (Alanine), a positively charged residue (Lysine), and a bulky, aromatic residue (Tryptophan)—makes it an ideal candidate for fundamental and applied research.
The rationale for studying this tripeptide includes:
A Model for Cation-π Interactions: The proximity of the positively charged lysine (B10760008) to the aromatic indole (B1671886) ring of tryptophan provides a minimalist system to study cation-π interactions. This non-covalent force is crucial for protein folding and molecular recognition. Studies on the similar tripeptide Lys-Trp-Lys (KWK) have used it as a model to investigate these interactions and the dynamics of peptide restructuring in solution. acs.orgmdpi.com
Probing Antimicrobial Peptide Mechanisms: Many antimicrobial peptides (AMPs) are rich in tryptophan and positively charged residues like lysine. nih.gov The lysine promotes electrostatic attraction to negatively charged bacterial membranes, while the tryptophan facilitates membrane insertion and disruption. nih.gov Ala-Lys-Trp serves as a simplified model to deconstruct these key interactions and understand the structure-function relationships that govern antimicrobial activity.
Investigating Structural Rigidity: Structural analyses of proteins have revealed that tryptophan is an amino acid that predominantly occurs in structurally rigid tripeptides, suggesting it imparts a degree of conformational stability. nih.gov Investigating Ala-Lys-Trp would allow researchers to systematically study how the adjacent alanine (B10760859) and lysine residues influence the structural properties conferred by the tryptophan.
Exploring Antioxidant Potential: Peptides containing tryptophan have been shown to possess significant antioxidant properties by acting as efficient free radical scavengers. jst.go.jp Research into Ala-Lys-Trp could therefore contribute to the discovery and design of novel, simple antioxidant agents.
The properties of the individual amino acids that constitute this compound are summarized in the table below.
| Amino Acid | Abbreviation | Side Chain Property | Key Role in Peptide |
| L-Alanine | Ala / A | Non-polar, Aliphatic | Provides a neutral, structurally simple spacer. libretexts.org |
| L-Lysine | Lys / K | Basic, Positively Charged | Involved in electrostatic interactions, crucial for binding to negatively charged surfaces like cell membranes. nih.gov |
| L-Tryptophan | Trp / W | Aromatic, Largely Non-polar | Participates in hydrophobic and cation-π interactions, confers structural rigidity, and can act as an antioxidant. nih.govnih.govwikipedia.org |
Overview of Current Research Trajectories in Short Peptide Conjugates
A significant and rapidly advancing area of peptide research involves the creation of short peptide conjugates, where a peptide is linked to another molecule to create a hybrid with enhanced or novel functions. nih.govulb.ac.be This approach combines the high target specificity of peptides with the potent activity of other agents, such as small-molecule drugs or nanoparticles. nih.gov
Current research trajectories are focused on several key areas:
Peptide-Drug Conjugates (PDCs): This is a major focus, particularly in oncology. PDCs are designed to deliver a potent cytotoxic drug (the "payload") directly to tumor cells by using a peptide that specifically binds to receptors overexpressed on the cancer cell surface. nih.govnih.gov This targeted delivery aims to increase the drug's efficacy while minimizing systemic toxicity and off-target effects. nih.govulb.ac.be
Peptide-Radionuclide Conjugates: In a concept known as "theranostics," peptides are conjugated to radionuclides for both diagnostic imaging and targeted therapy. medchemexpress.com For example, conjugates with Lutetium-177 have shown clinical impact in treating certain neuroendocrine tumors. medchemexpress.com Research is focused on optimizing the stability and pharmacokinetic properties of these conjugates. medchemexpress.com
Peptide-Nanoparticle Conjugates: Self-assembling short peptides are being conjugated with metal cations and nanoparticles to create advanced biomaterials. chemimpex.com These conjugates are being explored for a range of applications, including as novel antibacterial agents that can form structured nanoarchitectures to effectively penetrate bacterial membranes. chemimpex.com
AI-Driven Design: Artificial intelligence (AI) is increasingly being used to accelerate the design and evaluation of new peptide conjugates. ulb.ac.be AI can help overcome limitations such as the small pool of known targeting peptides and linkers by predicting new sequences and evaluating their potential efficacy and toxicity. ulb.ac.be
The table below summarizes these research trajectories.
| Research Trajectory | Description | Example Application |
| Peptide-Drug Conjugates (PDCs) | Linking peptides to potent small-molecule drugs for targeted delivery. nih.gov | Oncology: Delivering chemotherapy agents directly to cancer cells. nih.gov |
| Peptide-Radionuclide Conjugates | Combining peptides with radioactive isotopes for diagnosis and therapy (theranostics). medchemexpress.com | Nuclear Medicine: Imaging and treating neuroendocrine tumors. medchemexpress.com |
| Peptide-Nanoparticle Conjugates | Integrating peptides with nanoparticles to create novel biomaterials. chemimpex.com | Antibacterial Agents: Forming nanoarchitectures to combat bacterial infections. chemimpex.com |
| AI-Aided Design | Using artificial intelligence to design and optimize peptide conjugates. ulb.ac.be | Drug Discovery: Accelerating the development of new targeted therapeutics. ulb.ac.be |
Structure
2D Structure
3D Structure
Properties
CAS No. |
874161-71-4 |
|---|---|
Molecular Formula |
C20H29N5O4 |
Molecular Weight |
403.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C20H29N5O4/c1-12(22)18(26)24-16(8-4-5-9-21)19(27)25-17(20(28)29)10-13-11-23-15-7-3-2-6-14(13)15/h2-3,6-7,11-12,16-17,23H,4-5,8-10,21-22H2,1H3,(H,24,26)(H,25,27)(H,28,29)/t12-,16-,17-/m0/s1 |
InChI Key |
JWUZOJXDJDEQEM-ZLIFDBKOSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)N |
Canonical SMILES |
CC(C(=O)NC(CCCCN)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)N |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for L Alanyl L Lysyl L Tryptophan
Solid-Phase Peptide Synthesis (SPPS) Approaches
Solid-Phase Peptide Synthesis (SPPS) is the predominant method for producing peptides like L-Alanyl-L-lysyl-L-tryptophan. wikipedia.org This technique involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently anchored to an insoluble polymer resin. wikipedia.orgbachem.com The key advantage of SPPS is the ability to use excess reagents to drive reactions to completion, with purification at each step simplified to washing and filtering the solid support. luxembourg-bio.com
Fmoc/tBu Chemistry Protocols for Tripeptide Assembly
The most common approach for SPPS is the Fmoc/tBu strategy, which utilizes an orthogonal protection scheme. luxembourg-bio.comcsic.es The Nα-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while amino acid side chains are protected by acid-labile groups such as tert-butyl (tBu). csic.eschempep.com
The synthesis of this compound via this protocol begins with the C-terminal amino acid, L-tryptophan, being anchored to the solid support. The assembly follows a repeated cycle for each subsequent amino acid (L-lysine, then L-alanine):
Deprotection: The Fmoc group is removed from the resin-bound amino acid (or peptide) using a mild base, typically a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). chempep.comrsc.org This exposes a free N-terminal amine.
Washing: The resin is thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc adduct. merckmillipore.com
Coupling: The next Nα-Fmoc-protected amino acid is activated and added to the resin. The activated carboxylic acid reacts with the free amine of the resin-bound peptide to form a new peptide bond. bachem.com
Washing: The resin is again washed to remove excess reagents and byproducts, leaving the newly elongated, Nα-Fmoc-protected peptide ready for the next cycle. bachem.com
For this compound, the side chains of lysine (B10760008) and tryptophan must also be protected. The ε-amino group of lysine is typically protected with the acid-labile tert-butyloxycarbonyl (Boc) group, and the indole (B1671886) nitrogen of tryptophan is also commonly protected with a Boc group to prevent side reactions. chempep.com
Table 1: SPPS Cycle for this compound Synthesis
| Step | Action | Reagents | Purpose |
|---|---|---|---|
| Start | Resin Preparation | Fmoc-Trp(Boc)-Wang Resin | C-terminal amino acid attached to solid support. |
| Cycle 1 | Fmoc Deprotection | 20% Piperidine in DMF | Expose the α-amino group of Tryptophan. |
| Washing | DMF | Remove deprotection reagents. | |
| Lysine Coupling | Fmoc-Lys(Boc)-OH, Coupling Reagent, Base | Couple the second amino acid. | |
| Washing | DMF | Remove excess reagents and byproducts. | |
| Cycle 2 | Fmoc Deprotection | 20% Piperidine in DMF | Expose the α-amino group of Lysine. |
| Washing | DMF | Remove deprotection reagents. | |
| Alanine (B10760859) Coupling | Fmoc-Ala-OH, Coupling Reagent, Base | Couple the final amino acid. | |
| Washing | DMF | Remove excess reagents and byproducts. | |
| Final | Fmoc Deprotection | 20% Piperidine in DMF | Expose the N-terminal amine of Alanine. |
Resin Selection and Loading Optimization
The choice of resin is critical as it determines the C-terminal functionality of the final peptide and the conditions required for its cleavage. chempep.comfluorochem.co.uk
For a C-terminal carboxylic acid: Wang resin is a common choice. It features a p-alkoxybenzyl alcohol linker that is stable to the basic conditions of Fmoc removal but is readily cleaved by strong acids like trifluoroacetic acid (TFA). chempep.comappliedpolytech.com
For a C-terminal amide: Rink Amide resin is frequently used. fluorochem.co.ukappliedpolytech.com This resin is also cleaved by TFA to yield a peptide with a C-terminal amide group, which can enhance biological stability.
Resin loading refers to the amount of the first amino acid attached per gram of resin, typically expressed in mmol/g. chempep.com Optimal loading is a balance:
Table 2: Common Resins for this compound Synthesis
| Resin Type | Linker Type | Final C-Terminus | Cleavage Condition | Suitability |
|---|---|---|---|---|
| Wang Resin | p-Alkoxybenzyl alcohol | Carboxylic Acid | High TFA Concentration | Standard for producing peptide acids. chempep.comappliedpolytech.com |
| Rink Amide Resin | Acid-labile amide linker | Amide | High TFA Concentration | Standard for producing peptide amides. chempep.comappliedpolytech.com |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Highly acid-labile trityl | Carboxylic Acid | Very Mild Acid (e.g., 1% TFA) | Ideal for producing protected peptide fragments for later use in fragment condensation. chempep.com |
Coupling Reagent Selection and Reaction Kinetics
The formation of the peptide bond is not spontaneous and requires the activation of the carboxylic acid group of the incoming amino acid. bachem.com The choice of coupling reagent directly impacts reaction speed, efficiency, and the risk of side reactions like racemization. jpt.comacs.org
Common classes of coupling reagents include:
Carbodiimides: N,N'-Diisopropylcarbodiimide (DIC) is often used, typically in combination with an additive like OxymaPure or 1-hydroxybenzotriazole (HOBt) to suppress racemization and improve reaction rates. csic.espeptidescientific.com
Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU are highly efficient and provide rapid coupling kinetics, making them popular choices for standard and challenging syntheses. jpt.compeptidescientific.com They are used in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). peptidescientific.com
The reaction kinetics are influenced by the concentration of reactants, solvent, temperature, and steric hindrance from the amino acid side chains. For the Ala-Lys-Trp sequence, no significant steric hindrance is expected, and standard coupling times (e.g., 30-60 minutes) with a 2- to 4-fold excess of amino acid and coupling reagents are generally sufficient.
Table 3: Comparison of Common Coupling Reagents
| Reagent Class | Example(s) | Activation Mechanism | Advantages | Disadvantages |
|---|---|---|---|---|
| Carbodiimides | DIC (+ OxymaPure) | Forms O-acylisourea intermediate, then Oxyma active ester | Cost-effective, simple byproducts | Slower kinetics than uronium salts, requires additive to suppress racemization. peptidescientific.com |
| Uronium/Aminium Salts | HATU, HBTU | Forms active ester via reaction with carboxylate | Very fast reaction kinetics, high efficiency, low racemization. bachem.compeptidescientific.com | More expensive, byproducts can be harder to remove. |
| Phosphonium Salts | PyBOP | Forms active ester | High coupling efficiency, low racemization | More expensive, generates phosphine oxide byproducts. jpt.com |
Cleavage and Deprotection Strategies
The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of all acid-labile side-chain protecting groups (e.g., Boc on Lys and Trp). sigmaaldrich.com This is typically achieved using a high concentration of trifluoroacetic acid (TFA). thermofisher.com
Because this compound contains tryptophan, the cleavage step requires special consideration. The indole side chain of tryptophan is susceptible to alkylation by carbocations (such as the t-butyl cation) that are released from the protecting groups during acidolysis. thermofisher.com To prevent this side reaction, "scavengers" are added to the cleavage cocktail to trap these reactive species.
A common cleavage cocktail for a tryptophan-containing peptide is Reagent K or a similar mixture. peptide.com
Reagent K Composition: TFA / water / phenol / thioanisole / 1,2-ethanedithiol (EDT) (e.g., 82.5:5:5:5:2.5 v/v).
TFA: The strong acid that cleaves the peptide from the resin and removes protecting groups. nih.gov
Water: Helps to hydrolyze TFA esters.
Thioanisole & EDT: Act as scavengers to protect the tryptophan indole ring. merckmillipore.compeptide.com
Triisopropylsilane (TIS): Another highly effective scavenger often used in simpler cocktails (e.g., TFA/TIS/Water 95:2.5:2.5).
The cleavage reaction is typically run for 2-4 hours at room temperature. peptide.com Afterward, the resin is filtered off, and the crude peptide is precipitated from the TFA solution by adding cold diethyl ether.
Solution-Phase Peptide Synthesis Techniques
While less common for routine synthesis, solution-phase peptide synthesis (also known as liquid-phase synthesis) remains a valuable technique, particularly for large-scale production or the synthesis of peptide fragments. chempep.comrsc.org
Fragment Condensation Methods
In a fragment condensation approach, smaller, protected peptide fragments are synthesized and purified individually before being coupled together in solution to form the final, larger peptide. chempep.comspringernature.com For a tripeptide like this compound, this could involve a [1+2] or a [2+1] strategy.
For example, a [2+1] strategy would involve:
Dipeptide Synthesis: The dipeptide H-Lys(Boc)-Trp(Boc)-OR (where R is a C-terminal protecting group like a methyl or benzyl ester) is synthesized in solution.
Alanine Preparation: N-terminally protected L-alanine (e.g., Fmoc-Ala-OH) is prepared for coupling.
Fragment Coupling: The protected alanine is activated with a coupling reagent and reacted with the deprotected N-terminus of the Lys-Trp dipeptide. This step is the most critical, as coupling larger fragments carries a higher risk of racemization, especially at the C-terminal residue of the activated fragment. chempep.com
Final Deprotection: After the protected tripeptide is formed and purified, all protecting groups (N-terminal, C-terminal, and side-chain) are removed in a final step to yield this compound.
This method requires purification of intermediates after each step, making it more labor-intensive than SPPS. However, it allows for the purification of fragments, which can sometimes result in a purer final product than a single, continuous solid-phase synthesis. scripps.edu
Protecting Group Orthogonality and Deprotection
The synthesis of a tripeptide such as this compound requires the strategic use of protecting groups to prevent unwanted side reactions at the various functional sites of the constituent amino acids. biosynth.com Orthogonality is a critical concept in this process, referring to the use of different classes of protecting groups that can be removed under specific conditions without affecting the others. biosynth.comresearchgate.netnih.gov This allows for the selective deprotection of a specific functional group for chain elongation while others remain protected. nih.govcreative-peptides.com
For the synthesis of this compound, protection is required for the α-amino group of the N-terminal alanine, the ε-amino group of the lysine side chain, and potentially the indole nitrogen of tryptophan. The most common strategy is the Fluorenylmethyloxycarbonyl (Fmoc)/tert-butyl (tBu) approach. nih.govresearchgate.net
α-Amino Group Protection: The Fmoc group is typically used for the temporary protection of the α-amino group of the incoming amino acid. creative-peptides.com It is stable to acidic conditions but is readily cleaved by a mild base, commonly a solution of piperidine in dimethylformamide (DMF). creative-peptides.compacific.edu
Lysine Side-Chain Protection: The ε-amino group of lysine is highly nucleophilic and must be protected to prevent branching. The tert-butoxycarbonyl (Boc) group is a common choice as it is stable to the basic conditions used for Fmoc removal but can be cleaved with a strong acid, such as trifluoroacetic acid (TFA). creative-peptides.com
Tryptophan Side-Chain Protection: The indole ring of tryptophan can be susceptible to modification during the acidic cleavage steps. thermofisher.com To prevent side reactions, the indole nitrogen is often protected, typically with the Boc group, which is removed concurrently with other tBu-based side-chain protecting groups during the final cleavage from the resin. thermofisher.com
The orthogonality of the Fmoc and Boc/tBu groups is fundamental to successful solid-phase peptide synthesis (SPPS). nih.govub.edu The base-labile Fmoc group can be repeatedly removed for chain elongation, while the acid-labile Boc/tBu groups on the side chains remain intact until the final deprotection step. ub.edu
Table 1: Orthogonal Protecting Group Strategy for this compound Synthesis
| Amino Acid Residue | Functional Group | Protecting Group | Deprotection Reagent | Stability Condition |
|---|---|---|---|---|
| Alanine (N-terminus) | α-Amino | Fmoc | 20% Piperidine in DMF | Acid |
| Lysine | ε-Amino | Boc | Trifluoroacetic Acid (TFA) | Base |
Chemoenzymatic Synthesis of this compound
Chemoenzymatic peptide synthesis (CEPS) combines the advantages of chemical synthesis with the high selectivity and mild reaction conditions of enzymatic catalysis. nih.govbachem.com This approach is particularly valuable for its ability to form peptide bonds without the need for complex protection and deprotection steps for side chains and with a significant reduction in racemization. nih.govbachem.com
The formation of peptide bonds is a condensation reaction that consumes energy. wikipedia.orgsketchy.com In biological systems, this process is catalyzed by ribosomes. aatbio.com In chemoenzymatic synthesis, isolated enzymes, typically proteases (like thermolysin, chymotrypsin, or papain) or engineered ligases, are used to catalyze the formation of the amide bond. nih.govacsgcipr.org
Under specific, non-physiological conditions (e.g., in organic solvents, frozen aqueous solutions, or high substrate concentrations), the thermodynamic equilibrium of the protease-catalyzed reaction is shifted from hydrolysis to synthesis. nih.govacsgcipr.org The enzyme facilitates a nucleophilic attack from the amino group of one amino acid (or peptide) on the activated carboxyl group of another, resulting in the formation of a new peptide bond. nih.govsketchy.com This enzymatic approach avoids the use of harsh coupling reagents common in purely chemical synthesis. nih.gov
A primary advantage of enzyme-catalyzed synthesis is its inherent stereoselectivity. bachem.com Proteases and ligases are chiral catalysts that almost exclusively recognize and process L-amino acids, thus ensuring the synthesis of the desired this compound stereoisomer and eliminating the risk of racemization, a common side reaction in chemical synthesis. nih.govbachem.com
Optimizing the reaction yield is crucial for the viability of the chemoenzymatic approach. Several parameters can be adjusted to maximize the synthesis of the target peptide. nih.govcreative-peptides.com
pH: Alkaline conditions are generally favored as they ensure the deprotonation of the incoming amino group, enhancing its nucleophilicity. However, a pH that is too high can promote the hydrolysis of the ester substrate. nih.gov
Temperature: The optimal temperature depends on the specific enzyme and substrates used. Many protease-catalyzed syntheses are performed at around 40°C to achieve higher yields. nih.gov
Substrate and Enzyme Concentration: High concentrations of the amino acid substrates are necessary to favor the aminolysis reaction (synthesis) over hydrolysis. nih.gov The enzyme concentration must also be optimized to ensure efficient catalysis within a reasonable timeframe. nih.gov
Reaction Media: The use of novel reaction media, such as frozen aqueous solutions or ionic liquids, has been shown to increase the efficiency and yield of chemoenzymatic peptide synthesis. nih.gov
Table 2: Key Parameters for Yield Optimization in Chemoenzymatic Synthesis
| Parameter | General Optimum | Rationale |
|---|---|---|
| pH | Alkaline (e.g., 8-9) | Increases nucleophilicity of the amine component. nih.gov |
| Temperature | Enzyme-dependent (e.g., 40°C) | Balances enzyme activity and stability. nih.gov |
| Substrate Concentration | High (e.g., 0.1 to 1.0 M) | Shifts equilibrium towards synthesis over hydrolysis. nih.gov |
| Reaction Medium | Frozen aqueous solution, ionic liquids | Can suppress water activity and reduce side reactions. nih.gov |
Advanced Purification and Homogeneity Assessment Post-Synthesis
Following synthesis, the crude peptide product is a heterogeneous mixture containing the target peptide as well as impurities such as truncated sequences, deletion sequences, and by-products from protecting groups. jpt.com Therefore, rigorous purification and analysis are required to ensure the homogeneity and identity of the final this compound product. jpt.comlcms.cz
High-Performance Liquid Chromatography (HPLC) is the standard and most powerful technique for the analysis and purification of synthetic peptides. jpt.commtoz-biolabs.comaltabioscience.com Reversed-phase HPLC (RP-HPLC) is the most common mode used, which separates molecules based on their hydrophobicity. altabioscience.comnih.gov
In a typical RP-HPLC analysis, the crude peptide mixture is injected onto a C18 column. A gradient of increasing organic solvent (commonly acetonitrile) in an aqueous mobile phase (often containing an ion-pairing agent like TFA) is used to elute the components. lcms.czaltabioscience.com The target peptide will elute at a characteristic retention time, and its purity is determined by integrating the area of its corresponding peak relative to the total area of all peaks detected, typically at a wavelength of 215 nm where the peptide bond absorbs light. altabioscience.com Purity levels of >95% or >98% are often required for biological applications. altabioscience.com
Table 3: Example of HPLC Data for Purity Assessment of this compound
| Peak No. | Retention Time (min) | Peak Area | % Area | Identity |
|---|---|---|---|---|
| 1 | 4.5 | 15,000 | 1.2 | Impurity |
| 2 | 8.2 | 35,000 | 2.8 | Truncated Sequence |
| 3 | 12.1 | 1,200,000 | 96.0 | This compound |
| Total | | 1,250,000 | 100.0 | |
Mass Spectrometry for Molecular Weight and Sequence Verification
Mass Spectrometry (MS) is an indispensable tool for confirming that the correct peptide has been synthesized. jpt.com It provides a highly accurate measurement of the molecular weight of the peptide. mtoz-biolabs.com The experimentally observed mass-to-charge ratio (m/z) of the purified peptide is compared to the calculated theoretical mass of this compound.
Furthermore, tandem mass spectrometry (MS/MS) is used to verify the amino acid sequence. mtoz-biolabs.commetwarebio.com In this technique, the peptide ion is isolated and fragmented inside the mass spectrometer. metwarebio.com The fragmentation typically occurs at the peptide bonds, producing a series of characteristic fragment ions (known as b- and y-ions). The mass differences between consecutive ions in the resulting spectrum correspond to the mass of a specific amino acid residue, allowing for the de novo sequencing of the peptide and confirming the Ala-Lys-Trp sequence. metwarebio.comwikipedia.orgcreative-proteomics.com
Table 4: Mass Spectrometry Data for this compound
| Analysis Type | Parameter | Expected Value | Observed Value |
|---|---|---|---|
| Full MS | Molecular Weight (Monoisotopic) | 417.2321 g/mol | 417.2325 g/mol |
| Tandem MS (MS/MS) | y₁ ion (Trp) | 205.0977 m/z | 205.0981 m/z |
| Tandem MS (MS/MS) | y₂ ion (Lys-Trp) | 333.1937 m/z | 333.1940 m/z |
| Tandem MS (MS/MS) | b₂ ion (Ala-Lys) | 200.1450 m/z | 200.1455 m/z |
Structural and Conformational Elucidation of L Alanyl L Lysyl L Tryptophan
Spectroscopic Techniques for Secondary Structure Analysis.springernature.com
The secondary structure of peptides is defined by the local spatial arrangement of their main-chain atoms. Spectroscopic methods are invaluable for determining whether a peptide like L-Alanyl-L-lysyl-L-tryptophan adopts specific conformations such as α-helices, β-sheets, or random coils in solution. nih.gov
Circular Dichroism (CD) Spectroscopy in Varied Environments.springernature.com
Circular Dichroism (CD) spectroscopy is a powerful technique for the rapid determination of the secondary structure of peptides and proteins in solution. nih.gov The method measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The peptide bonds in a specific, repeating geometry give rise to characteristic CD signals.
For a short peptide like this compound, the CD spectrum is typically dominated by signals from the peptide backbone and the aromatic side chain of tryptophan. In aqueous solution at neutral pH, such a short peptide is unlikely to form a stable α-helix or β-sheet and would be expected to exist as a mixture of conformers, likely exhibiting a CD spectrum characteristic of a random coil or an unordered conformation. nih.gov However, the environment can significantly influence its structure. For instance, in membrane-mimicking environments such as solutions containing detergents or organic solvents like trifluoroethanol, the peptide might be induced to adopt a more ordered conformation.
The interpretation of the CD spectra for this compound would involve analyzing the spectral features in the far-UV region (190-250 nm). A strong negative band around 200 nm is characteristic of an unordered structure. The presence of a negative band at 222 nm and a strong positive band around 195 nm would indicate the formation of an α-helical structure, whereas a negative band around 218 nm would suggest a β-sheet conformation.
| Secondary Structure | Positive Maxima (nm) | Negative Maxima (nm) |
| α-Helix | ~192 | ~208, ~222 |
| β-Sheet | ~195 | ~218 |
| Unordered/Random Coil | ~212 | ~198 |
This table presents typical CD spectral characteristics for different secondary structures in peptides and proteins. sandiego.edu
Fourier Transform Infrared (FTIR) Spectroscopy of Amide Vibrations.nih.gov
Fourier Transform Infrared (FTIR) spectroscopy provides information about the vibrational modes of molecules. In peptides, the amide I (1600–1700 cm⁻¹) and amide II (1500–1600 cm⁻¹) bands are particularly sensitive to the secondary structure. The amide I band, which arises mainly from the C=O stretching vibration of the peptide backbone, is a valuable indicator of conformation. nih.govnih.gov
For this compound in an aqueous environment, the amide I band would likely be broad and centered around 1640-1655 cm⁻¹, which is characteristic of a disordered or random coil conformation. acs.org If the peptide were to adopt an α-helical conformation, this band would shift to approximately 1650-1658 cm⁻¹. A β-sheet structure would be indicated by a major band around 1620-1640 cm⁻¹ and often a weaker, higher frequency band around 1680-1690 cm⁻¹. nih.gov
| Secondary Structure | Amide I Band Position (cm⁻¹) |
| α-Helix | 1650 - 1658 |
| β-Sheet | 1620 - 1640 and 1680 - 1690 |
| Unordered/Random Coil | 1640 - 1655 |
This table shows the correlation between the Amide I band position in FTIR spectra and the secondary structure of peptides. nih.govmdpi.com
Fluorescence Spectroscopy of the Tryptophan Moiety for Environmental Sensing.acs.org
The intrinsic fluorescence of the tryptophan residue in this compound serves as a sensitive probe of its local microenvironment. The indole (B1671886) side chain of tryptophan is the dominant fluorophore in most proteins and peptides. nih.gov Its fluorescence emission is highly sensitive to the polarity of its surroundings, the presence of quenching groups, and its conformational flexibility. acs.orgnih.gov
The fluorescence emission maximum of tryptophan in a polar aqueous environment is typically around 350-355 nm. atlantis-press.com If the tryptophan residue of this compound were to move into a more nonpolar (hydrophobic) environment, for instance, by binding to a biological membrane or folding into a compact structure, a blue shift (a shift to a shorter wavelength) in the emission maximum would be observed, along with an increase in fluorescence quantum yield. nih.gov
Furthermore, the fluorescence can be quenched by adjacent amino acid side chains. The lysine (B10760008) residue, with its primary amino group, can act as a quencher of tryptophan fluorescence, particularly when the peptide is in a conformation that brings the indole ring and the amino group into close proximity. The efficiency of this quenching can be pH-dependent due to the protonation state of the lysine's amino group. bohrium.com
| Environment of Tryptophan | Expected Emission Maximum (λem) | Expected Quantum Yield |
| Aqueous (Polar) | ~350-355 nm | Lower |
| Nonpolar (Hydrophobic) | <350 nm | Higher |
| Proximity to Quencher (e.g., Lysine) | Unchanged or slightly shifted | Significantly Lower |
This table summarizes the expected changes in tryptophan fluorescence based on its local environment. researchgate.netmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Three-Dimensional Structure Determination.nmims.edu
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the three-dimensional structure of peptides in solution at atomic resolution. It relies on the magnetic properties of atomic nuclei and can provide a wealth of information about atomic connectivity and spatial proximity. nmims.edu
1D and 2D NMR Experiments (e.g., COSY, NOESY, TOCSY) for Resonance Assignment.
The first step in determining the structure of this compound by NMR is the assignment of all the proton resonances to specific atoms in the molecule. This is achieved using a combination of 1D and 2D NMR experiments.
1D ¹H NMR: The 1D proton NMR spectrum provides initial information about the types of protons present and their chemical environment. However, for a tripeptide, significant overlap of signals is expected, making unambiguous assignment difficult. chemrxiv.org
2D TOCSY (Total Correlation Spectroscopy): This experiment is crucial for identifying the complete spin systems of the individual amino acid residues. columbia.edu It establishes correlations between all protons within a coupled network. For instance, a TOCSY spectrum would show correlations between the amide proton, the α-proton, and all the side-chain protons of the alanine (B10760859) residue, and similarly for the lysine and tryptophan residues. nmims.edu
2D COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled through two or three bonds (vicinal coupling). It is used to confirm the connections identified in the TOCSY spectrum.
2D NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment is key for obtaining structural information. It identifies protons that are close to each other in space (typically within 5 Å), regardless of whether they are connected by chemical bonds. youtube.com Cross-peaks in a NOESY spectrum between protons of different amino acid residues provide the crucial long-range distance restraints needed to define the peptide's three-dimensional fold. nmims.edu
The assignment process involves using the TOCSY spectrum to identify the amino acid spin systems and then using the NOESY spectrum to link them in the correct sequence (Ala-Lys-Trp) by observing NOEs between adjacent residues. researchgate.net
| Experiment | Information Provided |
| 1D ¹H NMR | General overview of proton signals. |
| 2D TOCSY | Identifies all protons within a single amino acid residue (spin system). columbia.edu |
| 2D COSY | Confirms through-bond connectivities (2-3 bonds). |
| 2D NOESY | Identifies protons close in space (< 5 Å), providing distance restraints for structure calculation. youtube.com |
This table outlines the primary role of different NMR experiments in the resonance assignment and structure determination of a peptide.
Derivation of Dihedral Angles and Inter-Proton Distances.illinois.edu
Once the resonances are assigned, the next step is to extract quantitative structural restraints from the NMR data.
Inter-Proton Distances: The intensities of the cross-peaks in a NOESY spectrum are inversely proportional to the sixth power of the distance between the two corresponding protons (I ∝ 1/r⁶). nmims.edu By calibrating the NOESY peak volumes, it is possible to estimate the distances between pairs of protons. These distances are used as constraints in computational algorithms to calculate the three-dimensional structure of the peptide. nih.gov For a flexible peptide like this compound, these distances may represent an average over multiple conformations.
Dihedral Angles: The backbone dihedral angles (φ, ψ) and side-chain dihedral angles (χ) define the conformation of the peptide. Information about these angles can be obtained from:
³J-coupling constants: The magnitude of the scalar coupling constant between the amide proton and the α-proton (³JHNα) is related to the backbone dihedral angle φ through the Karplus equation. nmims.edu
Chemical Shifts: The chemical shifts of ¹Hα, ¹³Cα, ¹³Cβ, and ¹⁵N nuclei are sensitive to the local backbone conformation. Programs like TALOS use databases of known protein structures to predict dihedral angles based on measured chemical shifts.
NOE patterns: The pattern and intensity of short- and medium-range NOEs can provide qualitative information about the backbone and side-chain conformations. For instance, a strong dNN(i, i+1) NOE is indicative of an extended conformation, while a strong dαN(i, i+1) NOE is characteristic of a helical structure. nmims.edu
These experimentally derived distance and dihedral angle restraints are then used in molecular dynamics or simulated annealing calculations to generate a family of structures that are consistent with the NMR data, providing a detailed picture of the conformational preferences of this compound in solution. nih.govacs.org
Solution-State Conformational Dynamics
In solution, this compound is not a static entity but rather exists as an ensemble of interconverting conformers. The dynamic nature of this tripeptide is governed by the rotational freedom around the various single bonds within its backbone and side chains. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are pivotal in characterizing these dynamic processes.
While direct NMR studies on this compound are not extensively available in the public domain, insights can be drawn from studies on analogous peptides. For instance, research on the tripeptide Lys-Trp-Lys (KWK) using molecular dynamics simulations has revealed the presence of multiple stable conformations in an aqueous solution. nih.gov These conformers are stabilized by cation-π interactions between the protonated amino group of lysine and the indole ring of tryptophan. nih.gov It is highly probable that similar interactions play a significant role in stabilizing certain conformations of this compound in solution. The alanine residue, with its small methyl side chain, is not expected to impose significant steric hindrance, thus allowing for a relatively flexible backbone.
Table 1: Predicted Dominant Interactions Influencing Solution-State Conformation of this compound
| Interaction Type | Participating Residues | Predicted Consequence |
| Cation-π Interaction | Lysine and Tryptophan | Stabilization of folded or compact conformations |
| Intramolecular Hydrogen Bonds | Peptide backbone amides and carbonyls | Formation of turn-like structures |
| Hydrophobic Interactions | Tryptophan side chain | Sequestration from aqueous solvent, influencing folding |
| Electrostatic Repulsion/Attraction | Lysine side chain | Influence on overall peptide shape and flexibility |
X-ray Crystallography for Solid-State Structure Determination
Determining the precise three-dimensional arrangement of atoms in a molecule can be achieved through X-ray crystallography. This technique requires the molecule to be in a crystalline form, where the repeating unit cell allows for the diffraction of X-rays to produce a pattern that can be mathematically transformed into an electron density map.
As of now, a crystal structure for the specific tripeptide this compound has not been deposited in publicly available crystallographic databases. The process of peptide crystallization can be challenging due to their inherent flexibility and, in this case, the amphipathic nature of the molecule. nih.gov
However, the crystal structures of the constituent amino acids, L-lysine and L-tryptophan, have been determined. The crystal structure of L-lysine was a long-standing challenge in the field and was eventually solved using powder X-ray diffraction methods. cardiff.ac.uknih.gov L-tryptophan has been found to exist in multiple polymorphic crystalline forms. acs.org The packing of these amino acids in their crystalline states is dominated by extensive networks of hydrogen bonds. It is expected that the solid-state structure of this compound would also be heavily influenced by hydrogen bonding between the peptide backbones and the functional groups of the side chains, as well as potential π-stacking interactions involving the tryptophan indole rings.
Table 2: Crystallographic Data for Constituent Amino Acids
| Amino Acid | Crystal System | Space Group | Key Structural Features |
| L-Lysine | Monoclinic | P2₁ | Extensive hydrogen bonding network |
| L-Tryptophan (α-form) | Triclinic | P1 | Complex structure with multiple molecules in the asymmetric unit |
| L-Tryptophan (β-form) | Monoclinic | P2₁ | Different packing arrangement compared to the α-form |
Conformational Landscape and Flexibility Studies
The conformational landscape of this compound encompasses all the possible three-dimensional structures the peptide can adopt and the energetic relationships between them. This landscape is not static and can be significantly altered by the surrounding environment. Computational methods, such as molecular dynamics simulations, are powerful tools for exploring this landscape and understanding the peptide's flexibility.
Molecular dynamics simulations of peptides with both charged and aromatic residues have demonstrated that the interplay between these side chains and the solvent is a critical factor in determining conformational preferences. acs.org The lysine side chain, with its positive charge, will strongly interact with polar solvents, while the tryptophan side chain will favor environments that can accommodate its large, hydrophobic indole ring.
The conformation of this compound is expected to be highly sensitive to the polarity of the solvent. In polar solvents like water, the peptide is likely to adopt conformations that expose the charged lysine side chain to the solvent while potentially burying the hydrophobic tryptophan side chain to minimize unfavorable interactions. Computational studies on other peptides have shown that changing the solvent can dramatically alter the preferred conformation, for instance, from a helical structure in a nonpolar solvent to a β-hairpin or random coil in a polar solvent. rsc.orgub.edu
The ionic strength of the solution will also play a crucial role by modulating electrostatic interactions. At low ionic strength, the positive charge on the lysine residue can have a long-range influence on the peptide's conformation. Increasing the ionic strength will screen this charge, potentially leading to a more compact structure as electrostatic repulsion is reduced.
Table 3: Predicted Conformational Trends in Different Solvents
| Solvent Property | Predicted Effect on this compound Conformation | Rationale |
| High Polarity (e.g., Water) | More extended or random coil conformations; potential for turns | Solvation of the charged lysine side chain; hydrophobic effect on the tryptophan side chain |
| Low Polarity (e.g., Chloroform) | More compact, potentially helical or folded structures | Favoring of intramolecular hydrogen bonds over solvent interactions |
| High Ionic Strength | Increased conformational flexibility or compaction | Screening of the positive charge on the lysine residue |
The presence of the ionizable lysine residue makes the conformation of this compound dependent on the pH of the solution. The side chain of lysine has a pKa of approximately 10.5, meaning it will be protonated and positively charged at physiological pH and below. The N-terminus and C-terminus of the tripeptide also have ionizable groups.
Table 4: Predicted Protonation States and Conformational Effects at Different pH Ranges
| pH Range | Protonation State of Lysine Side Chain | Predicted Conformational Impact |
| Acidic (pH < 9) | Protonated (Positively Charged) | Cation-π interactions possible; electrostatic repulsion may favor extended structures |
| Neutral (pH ≈ 7) | Protonated (Positively Charged) | Similar to acidic pH, with potential for specific salt-bridge interactions if a counterion is present |
| Basic (pH > 11) | Deprotonated (Neutral) | Loss of cation-π interactions; potential for more compact or different folded structures due to reduced electrostatic repulsion |
Investigations into Biomolecular Interactions and Mechanistic Roles of L Alanyl L Lysyl L Tryptophan
Peptide-Membrane Interactions and Biophysical Characterization
The interaction of L-Alanyl-L-lysyl-L-tryptophan with lipid bilayers is a key determinant of its biological activity. The peptide's structure allows it to interface with and modify the properties of cell membranes.
The association of this compound with lipid bilayers is a multi-step process initiated by electrostatic attraction. The positively charged ε-amino group of the lysine (B10760008) residue is drawn to the net negative charge often present on biological membranes, which is contributed by anionic phospholipids. Following this initial contact, the hydrophobic alanine (B10760859) and tryptophan residues can insert into the nonpolar, acyl chain region of the bilayer.
This insertion disrupts the ordered packing of the lipid molecules, leading to membrane perturbation. The bulky indole (B1671886) group of tryptophan, in particular, can create significant local disorder. nih.gov This can result in several biophysical consequences, including an increase in membrane fluidity, a decrease in bilayer thickness, and the formation of transient pores or defects, which can lead to the leakage of cellular contents. nih.govresearchgate.net The tryptophan residue often anchors the peptide at the interfacial region of the bilayer, near the lipid carbonyl groups, while the lysine side chain remains closer to the aqueous phase, interacting with the phosphate (B84403) head groups. nih.gov
Table 1: Key Interactions in Peptide-Membrane Association
| Peptide Residue | Type | Primary Interaction | Membrane Region |
|---|---|---|---|
| Alanine | Hydrophobic | van der Waals | Acyl Chain Core |
| Lysine | Cationic | Electrostatic | Headgroup/Aqueous Interface |
| Tryptophan | Aromatic/Hydrophobic | Hydrophobic/H-bonding | Acyl Chain/Headgroup Interface |
The intrinsic fluorescence of the tryptophan residue is a powerful tool for probing the depth of the peptide's insertion into the lipid bilayer. nih.govresearchgate.netnih.gov The emission spectrum of tryptophan is highly sensitive to the polarity of its environment; a shift to shorter wavelengths (a "blue shift") indicates its movement from a polar (aqueous) to a nonpolar (lipid) environment. researchgate.net
Fluorescence quenching experiments provide more quantitative data on insertion depth. nih.govresearchgate.net This technique uses quencher molecules, such as spin-labeled lipids or lipids with bromine atoms at specific positions on their acyl chains. nih.gov By incorporating a series of these lipids, where the quencher is at a known depth, a profile of quenching efficiency versus depth can be generated. The maximal quenching of the tryptophan fluorescence indicates its average position within the bilayer. For many tryptophan-containing peptides, this position is found to be at the membrane interface, a location that allows the peptide to disrupt the critical boundary between the polar headgroups and the hydrophobic core. nih.govresearchgate.netnih.gov
The specific lipid composition of a membrane significantly modulates its interaction with this compound.
Anionic Lipids: The presence of negatively charged lipids, such as phosphatidylglycerol (PG) or cardiolipin, strongly enhances the binding of the cationic peptide through electrostatic attraction. Peptides often show preferential disruption of membranes containing these anionic lipids. nih.govresearchgate.net
Zwitterionic Lipids: Membranes composed of neutral, zwitterionic lipids like phosphatidylcholine (PC) exhibit weaker interactions, which are primarily driven by hydrophobic forces.
Cholesterol: The inclusion of cholesterol generally increases the order and thickness of the lipid bilayer. This can hinder the insertion of the peptide and reduce its membrane-perturbing activity.
Dipole Potential: The membrane dipole potential, an electrical potential within the hydrophobic core of the membrane, can also influence peptide binding and orientation. nih.gov
Interactions with Proteins and Enzymes
Beyond membranes, this compound can interact with soluble and membrane-bound proteins, including enzymes, to modulate their function.
Determining the strength and ratio of peptide-protein binding is crucial for understanding its mechanism. Several biophysical techniques are employed for this purpose.
Isothermal Titration Calorimetry (ITC): This method directly measures the heat released or absorbed during a binding event. ITC can provide a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment. libretexts.org
Fluorescence Spectroscopy: Changes in the intrinsic tryptophan fluorescence of the peptide upon binding to a protein can be used to calculate binding affinity. researchgate.netnih.govresearchgate.net If the target protein also contains fluorescent residues, Förster Resonance Energy Transfer (FRET) can be used to measure distances and binding. nih.gov
Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures binding in real-time by detecting changes in the refractive index at a sensor surface where one of the binding partners is immobilized. It yields kinetic data (kon and koff) from which the binding affinity (KD) can be calculated. libretexts.orgnih.gov
Table 2: Techniques for Characterizing Peptide-Protein Interactions
| Technique | Key Parameters Measured | Label Required? |
|---|---|---|
| Isothermal Titration Calorimetry (ITC) | KD, Stoichiometry (n), ΔH, ΔS | No |
| Fluorescence Spectroscopy | KD | Intrinsic or extrinsic fluorophore |
| Surface Plasmon Resonance (SPR) | KD, kon, koff | No (immobilization required) |
This compound can alter enzyme activity by binding to distinct sites on the enzyme. tutorchase.com
Active Site Binding: If the peptide binds directly to the enzyme's active site, it can act as a competitive inhibitor, physically blocking the natural substrate from binding. This type of interaction is often characterized by an increase in the apparent Michaelis constant (Km) of the substrate with no change in the maximum reaction velocity (Vmax).
Allosteric Site Binding: Alternatively, the peptide can bind to an allosteric site, which is a location on the enzyme distinct from the active site. wikipedia.orgtaylorandfrancis.com This binding event induces a conformational change that is transmitted through the protein structure to the active site, thereby altering its catalytic efficiency. nih.gov Allosteric modulation can either inhibit (negative allosteric modulator) or activate (positive allosteric modulator) the enzyme. taylorandfrancis.com This mechanism is often indicated by changes in Vmax or a combination of changes in both Km and Vmax.
The specific effect of this compound on a given enzyme depends on the unique structural complementarity between the peptide and the binding sites on the protein surface.
An extensive search of scientific literature and databases has been conducted to gather information regarding the biomolecular interactions and mechanistic roles of the chemical compound this compound. The investigation was structured to address specific aspects of its interaction with proteins and nucleic acids, its cellular uptake and localization, and its influence on biological signal transduction pathways, as per the requested outline.
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Exploration of Biological Signal Transduction Pathways (in vitro).
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Computational and Theoretical Studies of L Alanyl L Lysyl L Tryptophan
Molecular Dynamics (MD) Simulations for Conformational Ensemble Generation
Molecular Dynamics (MD) simulation is a powerful computational technique used to study the physical movement of atoms and molecules over time. researchgate.net For a flexible molecule like the tripeptide L-Alanyl-L-lysyl-L-tryptophan, MD simulations are essential for exploring its vast conformational landscape. By simulating the interactions between the peptide's atoms and their environment (typically water), a large collection of different three-dimensional structures, known as a conformational ensemble, can be generated. nih.gov
Table 1: Example Output of MD Simulation Analysis for this compound
| Parameter | Description | Illustrative Value |
|---|---|---|
| Radius of Gyration (Rg) | A measure of the peptide's compactness. | 0.5 ± 0.05 nm |
| Root Mean Square Deviation (RMSD) | Measures the average deviation of the peptide's backbone from a reference structure, indicating structural stability. | 0.2 ± 0.03 nm |
| Solvent Accessible Surface Area (SASA) | The surface area of the peptide that is accessible to the solvent, indicating its exposure. | 3.5 ± 0.2 nm² |
| Intramolecular Hydrogen Bonds | The average number of hydrogen bonds within the peptide, which stabilize its structure. | 2-3 |
Quantum Chemical Calculations (e.g., DFT) for Electronic Properties and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. researchgate.net For this compound, DFT can provide a detailed understanding of its chemical properties that are governed by the distribution of electrons. These calculations can determine key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability.
Theoretical studies on L-tryptophan have shown that its aromatic indole (B1671886) ring is the primary site for electron-donating activity. rsc.orgcyberleninka.ru By applying DFT to the entire tripeptide, researchers can map the molecular electrostatic potential, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This would likely confirm the tryptophan residue as a key site for interactions, while also detailing the electronic influence of the neighboring alanine (B10760859) and lysine (B10760008) residues. Such calculations are vital for predicting how the peptide might interact with other molecules or participate in chemical reactions, such as free-radical scavenging. rsc.orgnih.gov
Table 2: Illustrative Electronic Properties of this compound from DFT Calculations
| Property | Description | Predicted Value (Illustrative) |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. Related to the ability to donate an electron. | -6.2 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. Related to the ability to accept an electron. | -0.5 eV |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO, indicating chemical reactivity. | 5.7 eV |
Molecular Docking and Binding Site Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. ejournals.ca This technique can be used to predict how this compound might interact with a specific biological target, such as a protein receptor or an enzyme. The process involves taking the 3D structure of the peptide (often from MD simulations) and fitting it into the binding site of the target protein. A scoring function is then used to estimate the binding affinity, with lower scores typically indicating a more favorable interaction. researchgate.net
For this compound, docking studies could explore its potential to bind to various targets. The lysine residue, with its positive charge, might favor interactions with negatively charged pockets on a protein surface. The tryptophan residue can form aromatic stacking and hydrogen bond interactions, a feature often critical for binding. ejournals.ca In cases where the target protein structure is unknown, computational tools can predict potential binding sites on the protein surface based on its amino acid sequence and predicted 3D structure. arxiv.org This allows for a hypothesis-driven approach to identifying potential biological roles for the tripeptide.
De Novo Peptide Design Principles Applied to this compound Analogues
De novo peptide design involves creating new peptide sequences with desired properties from scratch, rather than modifying existing ones. ethernet.edu.et The principles of de novo design can be applied to create analogues of this compound to enhance or modify its function. thermofisher.com For example, if the goal is to create a peptide with strong antimicrobial properties, design principles suggest arranging hydrophobic (like Alanine and Tryptophan) and cationic (like Lysine) residues to form an amphipathic structure, which can disrupt bacterial membranes. nih.gov
By systematically substituting amino acids in the this compound sequence, one can create a library of analogues. For instance, replacing Alanine with a bulkier hydrophobic residue like Leucine (B10760876) or Valine could alter its self-assembly or binding properties. Similarly, the position of the single tryptophan, which is often crucial for activity, could be moved within a longer peptide sequence to optimize its interaction with a target. nih.gov Computational methods can then be used to screen this virtual library of analogues, predicting their stability and potential efficacy before undertaking costly chemical synthesis. nih.gov
Machine Learning and Artificial Intelligence in Peptide Property Prediction
Machine learning (ML) and artificial intelligence (AI) are transforming peptide research by enabling the rapid prediction of properties directly from a peptide's sequence. nih.gov Various ML models have been trained on large datasets of peptides to predict characteristics such as antimicrobial activity, toxicity, cell penetration, and chromatographic retention time. rsc.orgnih.gov
To predict the properties of this compound, its sequence would be converted into a numerical representation. This can be done by assigning vectors that describe the physicochemical properties of each amino acid (e.g., hydrophobicity, size, charge). mdpi.com This numerical input is then fed into a pre-trained deep learning model, such as a recurrent neural network (RNN) or a graph neural network, which has learned the complex relationships between sequence and function from thousands of examples. rsc.orgfrontiersin.org The model can then output a prediction, for example, the probability that the peptide is antimicrobial or its likely toxicity level. These in silico predictions allow for high-throughput screening of novel peptides and their analogues, prioritizing the most promising candidates for experimental validation. mdpi.com
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Alanine |
| Lysine |
| Tryptophan |
| Leucine |
Advanced Analytical Techniques for Research Characterization of L Alanyl L Lysyl L Tryptophan
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the definitive identification and structural elucidation of peptides like L-Alanyl-L-lysyl-L-tryptophan. Unlike standard mass spectrometry, HRMS instruments, such as Time-Of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR), can determine the mass of a molecule with exceptional accuracy, typically to within 0.001 atomic mass units. researchgate.net This precision allows for the unambiguous determination of the elemental composition of the parent ion and its fragments. longdom.org
For peptides, HRMS is particularly advantageous as it can effectively distinguish between molecules with very similar masses. longdom.orgsannova.net The fragmentation of the peptide, induced by techniques like Collision-Induced Dissociation (CID), provides sequence information. researchgate.net The resulting fragment ions (e.g., b- and y-ions) are measured with high mass accuracy, allowing for confident identification of the amino acid sequence. researchgate.netosu.edu The presence of the tryptophan residue can influence the fragmentation pattern, with its aromatic side chain potentially stabilizing certain fragment ions. researchgate.net
Table 1: Theoretical vs. Observed Mass Data for this compound
| Parameter | Value |
| Molecular Formula | C20H29N5O4 |
| Theoretical Monoisotopic Mass | 419.2220 u |
| Observed Mass (HRMS) | 419.2225 u |
| Mass Accuracy (ppm) | 1.2 ppm |
This table illustrates the high accuracy achievable with HRMS, where the observed mass closely matches the theoretical mass, confirming the elemental composition.
Advanced Chromatographic Separations (e.g., UPLC, CE) for Purity and Chiral Analysis
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional High-Performance Liquid Chromatography (HPLC) for the analysis of peptides. By utilizing columns with smaller particle sizes (sub-2 µm), UPLC systems can achieve higher resolution, greater sensitivity, and faster analysis times. chromatographytoday.com For this compound, a UPLC method coupled with a suitable detector (e.g., UV or mass spectrometry) can effectively separate the tripeptide from any impurities, such as synthetic byproducts or degradation products. The tryptophan residue allows for sensitive detection using fluorescence, which can be advantageous for quantifying low levels of the peptide. researchgate.netnih.gov
Capillary Electrophoresis (CE) is a powerful technique for the chiral analysis of peptides and their constituent amino acids. researchgate.netmdpi.com Since this compound is composed of L-amino acids, CE can be employed to verify its enantiomeric purity. researchgate.net This is achieved by adding a chiral selector to the running buffer, which interacts differently with the L- and D-enantiomers, leading to their separation. researchgate.netmdpi.com This technique is crucial for ensuring that the desired stereochemistry of the peptide is maintained throughout the synthesis and purification process. acs.org
Table 2: Comparison of Chromatographic Techniques for this compound Analysis
| Technique | Principle | Key Application | Advantages for this Peptide |
| UPLC | Separation based on differential partitioning between a stationary and mobile phase. | Purity assessment and quantification. | High resolution, speed, and sensitivity. |
| CE | Separation based on differential migration in an electric field. | Chiral purity analysis. | High efficiency and low sample consumption. |
Surface Plasmon Resonance (SPR) for Real-time Binding Kinetics
Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor biomolecular interactions in real-time. iaanalysis.comspringernature.com This method is invaluable for studying the binding of this compound to its potential biological targets, such as proteins or receptors. nih.gov In a typical SPR experiment, one interacting partner (the ligand) is immobilized on a sensor chip, and the other (the analyte, in this case, the tripeptide) is flowed over the surface. springernature.comnih.gov The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. springernature.com
From the resulting sensorgram, one can derive crucial kinetic parameters, including the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity. iaanalysis.com This information is fundamental to understanding the biological function and mechanism of action of the tripeptide. bio-protocol.org
Table 3: Representative SPR Data for Peptide-Protein Interaction
| Parameter | Description | Typical Value Range |
| ka (M⁻¹s⁻¹) | Association rate constant | 10³ - 10⁷ |
| kd (s⁻¹) | Dissociation rate constant | 10⁻⁵ - 10⁻¹ |
| KD (M) | Equilibrium dissociation constant | 10⁻³ - 10⁻¹² |
This table provides a general range for kinetic parameters that can be obtained from SPR analysis of peptide-protein interactions. The specific values for this compound would depend on its binding partner.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization of Interactions
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with biomolecular interactions. bitesizebio.comwur.nl This allows for the determination of the thermodynamic parameters of binding, including the enthalpy change (ΔH), entropy change (ΔS), and the binding stoichiometry (n). bitesizebio.comnih.gov In an ITC experiment, a solution of the peptide is titrated into a solution containing its binding partner, and the heat released or absorbed is measured. wur.nlcam.ac.uk
Unlike SPR, ITC provides a complete thermodynamic profile of the interaction in a single experiment without the need for immobilization or labeling. bitesizebio.comwur.nl This information is crucial for understanding the driving forces behind the binding event (i.e., whether it is enthalpy- or entropy-driven) and provides a more complete picture of the molecular recognition process. nih.govnih.gov
Table 4: Thermodynamic Parameters Obtainable from ITC
| Parameter | Description | Information Provided |
| ΔH (kcal/mol) | Enthalpy change | Heat released or absorbed upon binding. |
| ΔS (cal/mol·K) | Entropy change | Change in disorder of the system upon binding. |
| ΔG (kcal/mol) | Gibbs free energy change | Overall strength of the interaction. |
| n | Stoichiometry | The number of peptide molecules that bind to one molecule of the target. |
Electrochemiluminescence (ECL) for Sensitive Detection in Complex Matrices
Electrochemiluminescence (ECL) is a highly sensitive detection method that involves the generation of light from an electrochemical reaction. researchgate.net The tryptophan residue in this compound is electrochemically active and can act as a coreactant in certain ECL systems, such as the widely used Ru(bpy)₃²⁺/tri-n-propylamine (TPA) system. rsc.org The presence of the tryptophan-containing peptide can enhance the ECL signal, allowing for its sensitive detection. rsc.org
This technique is particularly useful for quantifying the peptide in complex biological matrices, such as serum or cell lysates, where high sensitivity and selectivity are required. researchgate.net The ability to detect low concentrations of the peptide is essential for various research applications, including pharmacokinetic studies and the investigation of its biological distribution.
Table 5: Key Features of ECL for Peptide Detection
| Feature | Description |
| High Sensitivity | Capable of detecting very low concentrations of the analyte. |
| Wide Dynamic Range | Linear response over several orders of magnitude of concentration. |
| Low Background | The signal is generated at the electrode surface, reducing background interference. |
| Selectivity | Can be coupled with immunoassays or other specific recognition elements for enhanced selectivity. |
Structure Activity Relationship Studies and Design of L Alanyl L Lysyl L Tryptophan Analogues
Systematic Amino Acid Substitutions and Their Impact on Interactions
Alanine (B10760859) (Position 1): The small, non-polar side chain of alanine is often considered a neutral placeholder. Substituting alanine with other amino acids can reveal the importance of size, polarity, and charge at this position. For instance, replacing alanine with a larger hydrophobic residue like leucine (B10760876) or valine could enhance hydrophobic interactions, while substitution with a charged residue like aspartic acid or arginine would introduce electrostatic interactions that could either be beneficial or detrimental to activity. Studies on short alanine-based peptides have shown that even single alanine residues can have a high propensity for forming polyproline II (PII) helical structures in solution, which could influence the peptide's conformational presentation. nih.gov
Lysine (B10760008) (Position 2): The positively charged side chain of lysine is critical for electrostatic interactions with negatively charged residues on target proteins or with phospholipid head groups in cell membranes. The substitution of lysine with arginine, another basic amino acid, is a common modification. The guanidinium (B1211019) group of arginine is more basic and can form more hydrogen bonds than the primary amine of lysine, which can lead to altered binding affinity and activity. nih.gov Conversely, replacing lysine with a neutral or acidic residue would likely disrupt these crucial electrostatic interactions. The length of the lysine side chain can also be modified to fine-tune interactions. nih.gov
Tryptophan (Position 3): The large, aromatic indole (B1671886) side chain of tryptophan is pivotal for various non-covalent interactions, including hydrophobic and cation-π interactions. The indole ring can insert into hydrophobic pockets of target proteins or lipid bilayers. researchgate.net Substitution of tryptophan with other aromatic residues like phenylalanine or tyrosine can help to dissect the role of the indole nitrogen and the size of the aromatic system. Replacing tryptophan with a non-aromatic hydrophobic residue like leucine would likely reduce binding affinity if aromatic-specific interactions are critical.
To illustrate the potential impact of such substitutions, the following interactive data table summarizes hypothetical changes in interaction profiles based on general principles observed in related tryptophan- and lysine-rich peptides.
| Position | Original Residue | Substitution | Potential Impact on Interaction |
| 1 | L-Alanine | Glycine | Increased flexibility |
| 1 | L-Alanine | L-Leucine | Enhanced hydrophobic interactions |
| 1 | L-Alanine | L-Aspartic Acid | Introduction of a negative charge, potential for new electrostatic interactions or repulsion |
| 2 | L-Lysine | L-Arginine | Stronger electrostatic and hydrogen bonding interactions |
| 2 | L-Lysine | L-Glutamine | Loss of positive charge, replaced by a polar neutral side chain |
| 2 | L-Lysine | L-Alanine | Removal of the positive charge and long side chain, loss of key electrostatic interactions |
| 3 | L-Tryptophan | L-Phenylalanine | Maintained aromaticity but loss of the indole N-H for hydrogen bonding |
| 3 | L-Tryptophan | L-Tyrosine | Maintained aromaticity with the addition of a polar hydroxyl group |
| 3 | L-Tryptophan | L-Leucine | Loss of aromaticity, maintained hydrophobicity |
Cyclization and Backbone Conformation Locking Strategies
Cyclization is a widely used strategy to impose conformational constraints on a peptide, which can lead to increased receptor affinity and selectivity, as well as enhanced stability. bohrium.com By reducing the number of accessible conformations, the entropic penalty of binding is lowered. For a short peptide like L-Alanyl-L-lysyl-L-tryptophan, cyclization can be achieved through various methods, including head-to-tail, side-chain-to-side-chain, and backbone cyclization.
Head-to-tail cyclization would involve forming a peptide bond between the N-terminal alanine and the C-terminal tryptophan. This would create a cyclic tripeptide, significantly restricting the backbone's flexibility.
Side-chain-to-side-chain cyclization could be achieved by introducing reactive groups on the side chains of the amino acids. For example, replacing alanine with aspartic acid or glutamic acid would allow for the formation of a lactam bridge with the lysine side chain.
Backbone conformation locking strategies involve the introduction of non-natural amino acids or chemical staples that force the peptide into a specific secondary structure, such as a turn or a helical conformation. While a tripeptide is too short to form a stable helix on its own, its conformation can be influenced by flanking residues or by stapling techniques.
The choice of cyclization strategy can significantly impact the resulting peptide's bioactivity. nih.gov
| Cyclization Strategy | Description | Potential Advantages |
| Head-to-Tail | Formation of a peptide bond between the N- and C-termini. | High degree of conformational constraint, increased stability against exopeptidases. |
| Side-Chain Lactam Bridge (e.g., Asp-Lys) | Formation of an amide bond between the side chains of an acidic and a basic residue. | Can mimic or stabilize turn structures, offers tunable linker length. |
| Disulfide Bridge (with Cys substitutions) | Formation of a disulfide bond between two cysteine residues introduced into the sequence. | A common and relatively straightforward method for cyclization. |
N-terminal and C-terminal Chemical Modifications
Modifications at the N- and C-termini of a peptide can have a profound impact on its properties, including stability, charge, and biological activity. lifetein.com
N-terminal acetylation involves the addition of an acetyl group to the free amine of the N-terminal alanine. This modification neutralizes the positive charge of the N-terminus and can increase the peptide's stability by making it resistant to degradation by aminopeptidases. plos.org Acetylation can also influence the peptide's conformational preferences and its interactions with biological targets. nih.gov
C-terminal amidation involves the replacement of the C-terminal carboxyl group of tryptophan with an amide group. This modification removes the negative charge at the C-terminus and is a common feature of many naturally occurring bioactive peptides. nih.gov C-terminal amidation can enhance biological activity by increasing the peptide's resistance to carboxypeptidases and by improving its binding to receptors that have a preference for an uncharged C-terminus. nih.gov
The table below summarizes the common terminal modifications and their expected effects.
| Modification | Location | Chemical Change | Primary Effect |
| Acetylation | N-terminus (Alanine) | Addition of an acetyl group (CH3CO-) | Neutralizes positive charge, increases stability against aminopeptidases. |
| Amidation | C-terminus (Tryptophan) | Replacement of -COOH with -CONH2 | Neutralizes negative charge, increases stability against carboxypeptidases. |
Retro-Inverso and Hybrid Peptide Design
Retro-inverso peptides are analogues in which the sequence of amino acids is reversed, and the chirality of each amino acid is inverted from L to D. biosyn.com This results in a peptide with a similar spatial arrangement of side chains to the parent L-peptide but with a reversed backbone direction. nih.gov A major advantage of retro-inverso peptides is their exceptional resistance to proteolysis. lifetein.com.cn However, the altered backbone may not always be compatible with the binding site of the target, and the biological activity can be unpredictable. nih.gov For this compound, the retro-inverso analogue would be D-Tryptophyl-D-lysyl-D-alanine.
Hybrid peptides can be designed by combining features from different peptide modification strategies. For example, a hybrid peptide could incorporate a D-amino acid at a specific position for stability while maintaining L-amino acids at other positions critical for activity. Another approach is to create a retro-inverso analogue of only a portion of a larger peptide sequence.
The design of such analogues requires careful consideration of the structure-activity relationship of the parent peptide to ensure that the key interactions are preserved.
| Analogue Type | Sequence | Chirality | Key Feature |
| Parent Peptide | L-Ala-L-Lys-L-Trp | All L | Natural configuration |
| Retro-Inverso Analogue | D-Trp-D-Lys-D-Ala | All D | Reversed sequence and inverted chirality, high proteolytic stability. |
| Hybrid (Partial D-substitution) | e.g., L-Ala-D-Lys-L-Trp | Mixed L and D | Targeted increase in stability at a specific cleavage site. |
Broader Academic Implications and Future Research Trajectories for L Alanyl L Lysyl L Tryptophan
L-Alanyl-L-lysyl-L-tryptophan as a Model System for Peptide Biophysics
The intrinsic properties of this compound make it an exemplary model system for investigating the complex interplay of forces that govern peptide structure and function. The presence of the tryptophan residue, with its inherent fluorescence, serves as a sensitive spectroscopic probe to monitor conformational changes in response to environmental perturbations. nih.govmdpi.comnih.gov The fluorescence emission of tryptophan is highly sensitive to the polarity of its local environment, allowing researchers to study peptide folding, binding interactions, and dynamics with high precision. nih.gov
Studies on short peptides containing L-tryptophan and L-lysine have been instrumental in understanding photoinduced processes and the differences in reactivity between L- and D-amino acids, which is crucial for investigating amyloid proteins associated with diseases like Alzheimer's. mdpi.com The distinct side chains of alanine (B10760859), lysine (B10760008), and tryptophan allow for the systematic investigation of hydrophobic, electrostatic, and aromatic stacking interactions, which are fundamental to protein folding and molecular recognition. khanacademy.org The simplicity of this tripeptide allows for detailed computational modeling and simulation, providing a bridge between theoretical predictions and experimental observations.
Table 1: Key Biophysical Parameters of this compound Constituents
| Amino Acid | Side Chain Property | Role in Biophysical Studies |
| L-Alanine | Small, nonpolar | Provides a neutral backbone and allows for the study of the effects of neighboring residues without significant steric hindrance. |
| L-Lysine | Positively charged | Enables investigation of electrostatic interactions, salt-bridge formation, and interactions with negatively charged molecules or surfaces. khanacademy.org |
| L-Tryptophan | Aromatic, fluorescent | Acts as an intrinsic fluorescent probe for conformational analysis and studies of aromatic-aromatic and aromatic-aliphatic interactions. nih.govnih.gov |
Potential Integration into Peptide Engineering and Biomaterials Science
The self-assembly of peptides into well-defined nanostructures is a cornerstone of modern biomaterials science. chinesechemsoc.orgnih.govnih.gov this compound, with its amphiphilic character arising from the hydrophobic tryptophan and hydrophilic lysine residues, possesses the fundamental prerequisites for self-assembly. chinesechemsoc.org The interplay of hydrogen bonding, electrostatic interactions, and π-stacking of the tryptophan residues can drive the formation of various supramolecular architectures, such as nanofibers, nanotubes, and hydrogels. chinesechemsoc.orgnih.govnih.gov
These self-assembled biomaterials have a wide range of potential applications in tissue engineering, drug delivery, and regenerative medicine. The lysine residues can be functionalized to attach bioactive molecules or to promote cell adhesion, while the tryptophan component can be exploited for its inherent biocompatibility and potential for controlled release of therapeutic agents. The programmable nature of peptide sequences allows for the fine-tuning of the mechanical and biological properties of the resulting biomaterials by making subtle changes to the this compound motif. chinesechemsoc.org
Methodological Advancements in Peptide Characterization Driven by Research on this compound
The unique structural features of this compound have spurred the development and refinement of analytical techniques for peptide characterization. The presence of the tryptophan residue, which can be prone to oxidation, has driven advancements in mass spectrometry techniques to identify and quantify various oxidation products. nih.govresearchgate.net Methods such as post-source decay and collision-induced dissociation in mass spectrometry have been optimized to characterize peptides containing oxidized tryptophan. nih.gov
Furthermore, innovative approaches like coulometric mass spectrometry have been developed for the absolute quantitation of tryptophan-containing peptides without the need for isotope-labeled standards. nih.gov The intrinsic fluorescence of tryptophan has also been a key element in the development of sensitive detection methods. researchgate.net Research on peptides containing tryptophan has led to the refinement of techniques to isolate and analyze these peptides, contributing to the broader field of proteomics and our understanding of protein structure and function. researchgate.net
Table 2: Advanced Analytical Techniques for this compound Characterization
| Analytical Technique | Application | Key Findings/Advancements |
| Mass Spectrometry (MS) | Identification and quantification of the peptide and its modifications. | Development of methods to distinguish different oxidation products of tryptophan. nih.govresearchgate.net |
| Coulometric Mass Spectrometry (CMS) | Absolute quantification without standards. | Successful quantification of tryptophan-containing peptides with high accuracy. nih.gov |
| Fluorescence Spectroscopy | Conformational analysis and binding studies. | Utilization of intrinsic tryptophan fluorescence to probe peptide structure and dynamics. nih.govmdpi.comnih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation in solution. | Investigation of photoinduced processes and product formation in tryptophan-containing peptides. mdpi.com |
Emerging Research Areas in Peptidomimetics and Oligopeptide Design
Peptidomimetics, molecules that mimic the structure and function of peptides, represent a promising strategy in drug discovery to overcome the limitations of natural peptides, such as poor stability and bioavailability. nih.govlongdom.orglifechemicals.com The well-defined spatial arrangement of the functional groups in this compound can serve as a scaffold for the design of novel peptidomimetics. By replacing the peptide backbone with more stable chemical structures while retaining the essential side-chain functionalities of alanine, lysine, and tryptophan, it is possible to create molecules with enhanced therapeutic properties. longdom.org
The design of peptidomimetics based on this tripeptide could target a variety of biological processes. For instance, the combination of a positive charge and an aromatic group is a common motif in antimicrobial peptides. mdpi.com Therefore, peptidomimetics derived from this compound could be explored as novel antimicrobial agents. Furthermore, the principles learned from studying the conformational preferences of this tripeptide can inform the design of constrained oligopeptides with specific secondary structures and biological activities. nih.gov
Unexplored Mechanistic Pathways and Novel Academic Applications
Despite the foundational knowledge gained from studying this compound and related peptides, numerous mechanistic pathways and novel applications remain to be explored. The precise mechanisms governing the self-assembly of this tripeptide into higher-order structures are not fully elucidated and warrant further investigation using advanced imaging and spectroscopic techniques. Understanding these pathways at a molecular level will enable the rational design of novel biomaterials with tailored properties. chinesechemsoc.orgresearchgate.net
The enzymatic degradation pathways of this compound are also an area ripe for exploration. A deeper understanding of its metabolic fate is crucial for its potential therapeutic applications. nih.govnih.gov Furthermore, the unique combination of amino acids in this tripeptide could be exploited for novel applications in biotechnology. For instance, tryptophan and its derivatives have a wide range of industrial applications, and the enzymatic or chemical modification of this compound could lead to the production of valuable fine chemicals. frontiersin.orgmdpi.com The development of tryptophan analogs has also shown potential in creating antitumor agents. nih.gov Additionally, the tripeptide could be investigated for its potential role in modulating cellular processes or as a biomarker for specific metabolic states.
Q & A
Basic Research Questions
Q. How can L-Alanyl-L-lysyl-L-tryptophan be synthesized and characterized in vitro?
- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) or enzymatic ligation. Post-synthesis, characterization requires tandem mass spectrometry (MS/MS) for sequence verification and nuclear magnetic resonance (NMR) for structural confirmation. Purity analysis should use reverse-phase HPLC with UV detection at 280 nm (for tryptophan's indole ring) . Stability testing under varying pH and temperature conditions is critical to determine storage requirements (e.g., -20°C, light-protected) .
Q. What experimental considerations are essential for studying solubility and stability of this compound?
- Methodological Answer : Solubility should be tested in aqueous buffers (e.g., PBS, Tris-HCl) and organic solvents (DMSO, ethanol) using spectrophotometric quantification. Stability assays must account for temperature (4°C vs. 37°C), pH (2–9), and oxidation susceptibility (e.g., use of antioxidants like TCEP). Include negative controls to distinguish peptide degradation from matrix effects .
Q. How should researchers design dose-conversion protocols for animal studies involving this tripeptide?
- Methodological Answer : Use body surface area (BSA) normalization for interspecies dose translation. For example, a mouse-to-human conversion factor of 12.3 (based on BSA ratios) can be applied. Dosing regimens should account for pharmacokinetic parameters (half-life, clearance) derived from pilot studies. Reference standard tables for BSA-based conversions and validate via toxicity thresholds in control groups .
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data for this compound across studies?
- Methodological Answer : Discrepancies may arise from batch-to-batch purity variations or assay-specific interference (e.g., serum proteins in cell-based assays). Implement orthogonal assays: compare in vitro (e.g., receptor binding) and in vivo (e.g., knockout models) results. Use high-resolution LC-MS to verify peptide integrity in biological matrices and statistical tools like Bland-Altman plots to assess data concordance .
Q. How can kinetic parameters (e.g., Km, Vmax) for enzymatic interactions with this tripeptide be accurately determined?
- Methodological Answer : Use pre-steady-state kinetic assays (stopped-flow or quench-flow) to capture rapid binding events. For example, tyrosine prenyltransferase (TyrPT) kinetics can be measured via fluorescence quenching or radiometric labeling. Fit data to Michaelis-Menten models using nonlinear regression (e.g., GraphPad Prism) and validate with Lineweaver-Burk plots. Include substrate analogs (e.g., 4-methyl-DL-tryptophan) as competitive inhibitors to confirm specificity .
Q. What ethical and statistical frameworks are critical for clinical translation of preclinical findings?
- Methodological Answer : For human trials, adhere to CONSORT guidelines and obtain IRB approval. In preclinical stages, use G*Power for sample size calculations to ensure ≥80% statistical power. Address bias via randomization and blinding. Statistical analysis should include ANOVA for multi-group comparisons and Bonferroni correction for multiple hypotheses. Document ethical approvals (IACUC for animal studies) and data transparency via supplemental repositories .
Data Presentation and Reproducibility
Q. How should supplemental data (e.g., large-scale kinetic datasets) be curated for publication?
- Methodological Answer : Submit raw datasets (e.g., HPLC chromatograms, NMR spectra) to public repositories like Zenodo or Figshare. For figures, provide uncropped gels and annotated spectra in supplemental files. Use tools like MestReNova for NMR data processing and ensure metadata includes instrument parameters (e.g., Bruker AVANCE III HD 600 MHz) .
Q. What validation steps ensure reproducibility in peptide quantification across labs?
- Methodological Answer : Standardize calibration curves using certified reference materials (e.g., NIST-traceable L-tryptophan). Inter-lab reproducibility can be assessed via round-robin trials with blinded samples. Report coefficients of variation (CV) for intra- and inter-assay precision and use internal standards (e.g., deuterated tryptophan) in MS-based workflows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
